2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Overview
Description
2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including an amino group, a methoxy group, a chlorobenzyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a probe for studying biological processes due to its unique chemical structure. In medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide stands out due to its unique combination of functional groups and heterocyclic structure. Similar compounds may include other heterocyclic compounds with amino, methoxy, and chlorobenzyl groups, such as 3-(2-chlorobenzyloxy)phenylboronic acid
Properties
IUPAC Name |
12-amino-10-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5O3S/c1-32-18-10-14(5-6-17(18)33-12-13-3-2-4-15(25)9-13)19-16(11-26)21(27)28-22-20(19)23(31)29-24-30(22)7-8-34-24/h2-10H,12H2,1H3,(H2,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSLBLZHIUGMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N)OCC5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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